molecular formula C26H31I2NO4 B584447 (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone CAS No. 1087223-70-8

(4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone

Cat. No. B584447
CAS RN: 1087223-70-8
M. Wt: 675.346
InChI Key: QDIGHYCNRQYPFR-UHFFFAOYSA-N
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Description

(4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone, also known as (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone, is a useful research compound. Its molecular formula is C26H31I2NO4 and its molecular weight is 675.346. The purity is usually 95%.
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Scientific Research Applications

Hepatocellular Toxicity and Pharmacological Effect

Research on amiodarone derivatives, including a compound similar to (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone, reveals insights into hepatocellular toxicity and pharmacological activity. These studies focus on the effects on liver cells and mitochondria, as well as interactions with the human ether-a-go-go-related gene (hERG) channel, which is significant in cardiac health (Waldhauser et al., 2006).

Fluorescent Triazole Derivatives Synthesis

Investigations into novel fluorescent triazole derivatives, which are structurally related to the mentioned compound, have been conducted. These studies involve synthesis and examination of photophysical properties, offering potential applications in various scientific fields (Padalkar et al., 2015).

Peroxisome Proliferation in Rat Liver

Benzofurane derivatives have been analyzed for their impact on hepatic peroxisome proliferation. These studies, relevant to compounds similar to (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone, provide insights into liver physiology and potential therapeutic applications (Butler et al., 1990).

β-Amyloid Aggregation Inhibitor

The synthesis of benzofuran derivatives as potential β-amyloid aggregation inhibitors highlights the therapeutic potential in neurodegenerative diseases like Alzheimer’s (Choi et al., 2003).

Antimicrobial and Antioxidant Properties

Benzofuran derivatives, structurally akin to the compound , have been synthesized and tested for antimicrobial and antioxidant properties, indicating potential for pharmaceutical applications (Rashmi et al., 2014).

Other Studies

Various other studies explore the synthesis, characterization, and biological activity of related benzofuran derivatives, offering insights into their potential scientific and medicinal applications (Keshk, 2004), (Aswathanarayanappa et al., 2012).

properties

IUPAC Name

[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31I2NO4/c1-5-10-22(31-4)26-23(18-11-8-9-12-21(18)33-26)24(30)17-15-19(27)25(20(28)16-17)32-14-13-29(6-2)7-3/h8-9,11-12,15-16,22H,5-7,10,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIGHYCNRQYPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone

CAS RN

1087223-70-8
Record name (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087223708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-(2-(DIETHYLAMINO)ETHOXY)-3,5-DIIODOPHENYL)(2-(1-METHOXYBUTYL)BENZOFURAN-3-YL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R0XOA5268
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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